molecular formula C29H27NO6 B11130475 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11130475
M. Wt: 485.5 g/mol
InChI Key: DJULLFQZYKJQNM-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyphenylacetic acid with 4-hydroxybenzaldehyde under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization reactions in the presence of suitable catalysts to yield the final chromeno[2,3-c]pyrrole structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced derivatives, and substituted aromatic compounds, which can be further utilized in various applications .

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific chromeno[2,3-c]pyrrole structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H27NO6/c1-16-13-21-23(14-17(16)2)36-28-25(27(21)32)26(19-6-8-20(31)9-7-19)30(29(28)33)12-11-18-5-10-22(34-3)24(15-18)35-4/h5-10,13-15,26,31H,11-12H2,1-4H3

InChI Key

DJULLFQZYKJQNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)O

Origin of Product

United States

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